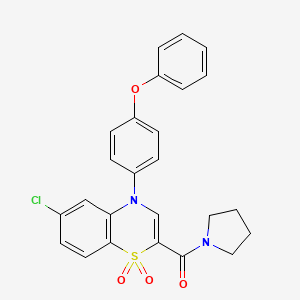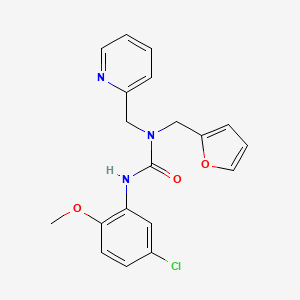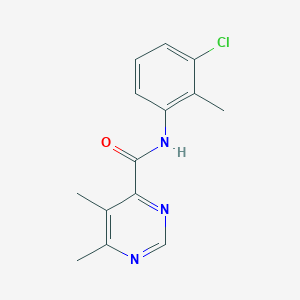
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide” is a compound that contains a triazole moiety . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of triazole analogs can be achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis
Triazoles can be divided into three groups depending on the position of substituent at nitrogen atom . NH-triazoles are thermodynamically stable tautomers . They exist in equilibrium in solutions and have very close values of Gibbs energy . The ratio of tautomeric forms can be determined by spectral methods .Chemical Reactions Analysis
Triazoles have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . The deallylation of the resulting allyltriazoles is described .Physical And Chemical Properties Analysis
Triazoles demonstrate amphoteric properties and can behave as a weak base or a weak acid similar to phenol . 2-Methyltriazole shows a much weaker basicity in comparison with 1-methyl-1,2,3-triazole .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial, Antiurease, and Antioxidant Activities
The compound has been explored in the synthesis of various derivatives with significant antibacterial, antiurease, and antioxidant properties. In one study, the synthesis of new 1,2,4-triazole Schiff base and amine derivatives, starting from ethyl N′-furan-2-carbonylbenzohydrazonate, demonstrated effective antiurease and antioxidant activities. The synthesized compounds were characterized by techniques such as FT-IR, 1H-NMR, and 13C-NMR, highlighting their potential in biomedical research for developing treatments against oxidative stress and urease-related disorders (Sokmen et al., 2014).
Antimicrobial and Antioxidant Activities
Another research focus has been on the antimicrobial and antioxidant activities of derivatives of the compound. Studies have synthesized and investigated various Schiff bases and azetidine derivatives, revealing their potential against microbial infections and oxidative damage. These studies provide insights into the compound's utility in developing new antimicrobial and antioxidant agents, contributing to the fight against infectious diseases and the management of oxidative stress (Devi et al., 2010).
Antiplasmodial Activities
The compound's derivatives have also been evaluated for their antiplasmodial activities, showcasing their potential in malaria treatment research. By synthesizing and testing various N-acylated derivatives against Plasmodium falciparum strains, research has unveiled structure-activity relationships, emphasizing the influence of the acyl moiety on activity. Such studies are crucial for the development of new antimalarial drugs, addressing the ongoing challenge of malaria and drug resistance (Hermann et al., 2021).
Anti-Bacterial Activities and Computational Validation
Explorations into the compound's derivatives have extended to their anti-bacterial properties, especially against drug-resistant strains. For instance, synthesis and pharmacological evaluation of N-(4-bromophenyl)furan-2-carboxamide analogues have revealed significant activity against clinically isolated drug-resistant bacteria, with computational approaches validating the active site and molecular interaction stability. Such research underscores the compound's relevance in developing new antibacterial agents to combat antibiotic resistance (Siddiqa et al., 2022).
Neuroinflammation Imaging
Innovative applications include the development of PET radiotracers for imaging neuroinflammation, targeting microglia-specific markers. Compounds like [11C]CPPC have been synthesized for noninvasive imaging of reactive microglia and disease-associated microglia in neuroinflammatory conditions. This research offers a novel approach for understanding neuroinflammation's role in neuropsychiatric disorders and for evaluating therapeutic interventions (Horti et al., 2019).
Wirkmechanismus
Target of Action
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide is a compound that contains a 1,2,3-triazole ring, which is known to interact with a variety of enzymes and receptors in biological systems . .
Mode of Action
It is known that nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
Compounds containing a 1,2,3-triazole ring are known to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Pharmacokinetics
It is known that the incorporation of a carbonyl group in the structure of 1,2,4-triazole derivatives can improve their pharmacokinetic properties due to its ability to form hydrogen bonds .
Result of Action
Compounds containing a 1,2,3-triazole ring are known to show versatile biological activities .
Action Environment
It is known that 1,2,3-triazoles have high chemical stability, usually being inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Safety and Hazards
While specific safety and hazard information for “N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide” is not available, it’s important to note that triazoles are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .
Eigenschaften
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-15(14-7-4-10-21-14)18-13(11-19-16-8-9-17-19)12-5-2-1-3-6-12/h1-10,13H,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBZHKJBJMCWQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride](/img/no-structure.png)


![[4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2474892.png)
![4-[2-(2-Fluorophenoxy)ethyl]-1-(4-methoxybenzoyl)piperidine](/img/structure/B2474893.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2474898.png)

![3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2474900.png)
![3-chloro-2-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2474901.png)
![4-fluoro-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2474903.png)